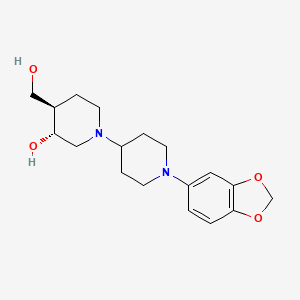
(3R*,4R*)-1'-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)-1,4'-bipiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1'-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)-1,4'-bipiperidin-3-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDB or benzodioxolylbutanediol.
Mécanisme D'action
BDB acts as a serotonin and dopamine releaser, meaning it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of these neurotransmitters in the brain by inhibiting their breakdown. This combination of effects leads to increased levels of serotonin and dopamine in the brain, which can result in feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
BDB has been shown to increase heart rate and blood pressure, as well as body temperature. It also causes the release of oxytocin, a hormone associated with social bonding and trust. BDB has been found to have a lower potential for neurotoxicity compared to MDMA, which makes it a potentially safer alternative for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDB in lab experiments is its similar mechanism of action to MDMA, which allows for comparison studies. BDB has also been found to have a lower potential for neurotoxicity compared to MDMA, which makes it a potentially safer alternative for lab experiments. However, there are limitations to using BDB in lab experiments, including its limited availability and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on BDB. One area of interest is its potential therapeutic applications in the treatment of addiction and depression. Further studies are needed to determine the optimal dosage and administration methods for these applications. Another area of interest is the development of new analogs of BDB with improved therapeutic properties and reduced side effects. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of BDB.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of piperonal with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanone. The final step involves the reaction of the propanone with hydroxylamine to form BDB.
Applications De Recherche Scientifique
BDB has been studied for its potential therapeutic applications in the treatment of addiction and depression. It has been shown to have a similar mechanism of action to MDMA (3,4-methylenedioxymethamphetamine), a drug commonly known as ecstasy. BDB has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria and increased sociability.
Propriétés
IUPAC Name |
(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c21-11-13-3-6-20(10-16(13)22)14-4-7-19(8-5-14)15-1-2-17-18(9-15)24-12-23-17/h1-2,9,13-14,16,21-22H,3-8,10-12H2/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDDUVYHEDRWLZ-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C(C2)O)CO)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C2CCN(CC2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5488684.png)
![N-(2,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5488687.png)
![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5488706.png)
![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)
![1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5488729.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5488730.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methylbenzamide](/img/structure/B5488738.png)

![3-amino-9H-indeno[1,2-e][1,2,4]triazin-9-one hydrate](/img/structure/B5488765.png)
![1-(5-chloro-2-thienyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5488772.png)

![{2-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5488776.png)